2-Chloro-3-methylquinoxaline
Overview
Description
2-Chloro-3-methylquinoxaline is a chemical compound with the empirical formula C9H7ClN2. It has a molecular weight of 178.62 . It is a powder form substance .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylquinoxaline involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which on treatment with POCl3 yields 2-chloro-3-methylquinoxaline . Another synthetic route involves replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylquinoxaline is represented by the SMILES stringCc1nc2ccccc2nc1Cl
. Chemical Reactions Analysis
2-Chloro-3-methylquinoxaline can be used as a reactant to synthesize new Schiff bases containing quinoxaline moieties. The C2 chlorine is replaced by an ether linkage affixed to a benzene ring having a free aldehyde or amine group .Physical And Chemical Properties Analysis
2-Chloro-3-methylquinoxaline is a powder form substance with a melting point of 70-73 °C .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Chloro-3-methylquinoxaline has been explored for its potential in synthesizing new compounds with antimicrobial properties. Studies have investigated replacing the chlorine at C-2 with various linkages, including ether and thioether, to create derivatives exhibiting optimized antimicrobial activity. For instance, Singh et al. (2010) synthesized compounds like 4-(2-methylquinoxalinyloxy) benzaldehyde, and 4-(2-methyl-quinoxaline-3-yloxy)benzamine, which showed significant antimicrobial activity (Singh, Deivedi, Hashim, & Singhal, 2010). Similarly, Singh et al. (2011) focused on thioether derivatives of 2-Chloro-3-methylquinoxaline, revealing that some compounds were as effective as the standard antibacterial Ciprofloxacin (Singh, Hashim, & Singhal, 2011).
Anti-inflammatory Applications
2-Chloro-3-methylquinoxaline derivatives have also been evaluated for their anti-inflammatory properties. A study demonstrated that thioether derivatives synthesized by reacting 3- methylquinoxalin-2-thiosodium with 2-chloro-N-(substituted aryl/alkyl)-acetamides exhibited good anti-inflammatory activity in vivo (Singh et al., 2010).
Chemical Reactions and Synthesis
The reactivity of 2-Chloro-3-methylquinoxaline with various nucleophilic reagents has been extensively studied. Badr et al. (1983) researched its reactions with aromatic amines, mercaptoacetic acid, and other agents, leading to the formation of several new compounds (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983). Moreover, the synthesis and chromatographic analysis of derivatives like 6,7-dimethoxy-2-methylquinoxaline for applications in liquid chromatographic fluorimetric assays have been explored (McLellan & Thornalley, 1992).
Potential in Tuberculosis Treatment
Research has also delved into the potential of 2-Chloro-3-methylquinoxaline derivatives in treating tuberculosis. Srinivasarao et al. (2020) synthesized and evaluated novel triazole-based quinoxaline-1,4-di-N-oxide derivatives, revealing moderate to significant anti-tubercular activity (Srinivasarao et al., 2020).
Safety And Hazards
Future Directions
2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . As very little work regarding attachment of ether linkages replacing chlorine at C-2 has been reported, it was thought worthwhile to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .
properties
IUPAC Name |
2-chloro-3-methylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLUYLWPJMGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284712 | |
Record name | 2-chloro-3-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylquinoxaline | |
CAS RN |
32601-86-8 | |
Record name | 32601-86-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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